N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride
Description
Historical Context of Azide-Containing Linkers in Bioorthogonal Chemistry
The azide functional group has emerged as a cornerstone of bioorthogonal chemistry due to its unique combination of abiotic origin, small molecular footprint, and selective reactivity. The foundational work in this field began with the Staudinger ligation, where azides react with modified triarylphosphines to form stable amide bonds in aqueous environments. This reaction, pioneered by Bertozzi and colleagues in 2000, demonstrated that azides could participate in selective covalent bonding without interfering with native biochemical processes.
Subsequent advancements introduced copper-catalyzed azide-alkyne cycloaddition (CuAAC), which leveraged the azide’s 1,3-dipolar character to form triazole linkages with terminal alkynes. While CuAAC offered rapid kinetics, the cytotoxicity of copper ions limited its use in live-cell systems. This challenge spurred the development of strain-promoted azide-alkyne cycloaddition (SPAAC), where cyclooctynes replaced alkynes to enable copper-free reactions. Azides proved ideal for these applications due to their metabolic stability, as evidenced by their incorporation into FDA-approved drugs like azidothymidine.
The evolution of azide-containing linkers, such as the compound in focus, reflects a broader trend toward modular design. By conjugating azides to spacers like polyethylene glycol (PEG), researchers achieved improved solubility and reduced steric hindrance, enabling efficient labeling of biomolecules in complex environments.
Structural Rationale for Ethylene Glycol Spacer Integration in Molecular Design
The triethylene glycol spacer in N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamide hydrochloride serves multiple critical functions, rooted in the physicochemical properties of polyethylene glycol (PEG).
Conformational Flexibility and Solubility
PEG’s repeating ethylene oxide units (−CH₂−CH₂−O−) create a highly flexible, hydrophilic backbone that enhances aqueous solubility while minimizing nonspecific interactions. Molecular dynamics simulations demonstrate that PEG spacers adopt extended conformations in solution, reducing aggregation and improving accessibility of conjugated molecules. For instance, in a study comparing PEG-linked peptides, neutral sequences like GSGGSG maintained their native conformations when tethered to PEG, whereas charged peptides exhibited reduced aggregation due to PEG’s shielding effect.
Steric Optimization
The triethylene glycol chain in this compound provides an optimal balance between length and flexibility. Shorter spacers may restrict access to reactive sites, while excessively long chains increase hydrodynamic volume without improving function. PEG-11 (11 ethylene glycol units) has been shown to maximize peptide accessibility in surface-displayed systems, suggesting that the triethylene glycol spacer here likely minimizes steric hindrance during bioconjugation.
Table 1: Impact of PEG Spacer Length on Bioconjugation Efficiency
| Spacer Length (Ethylene Glycol Units) | Solubility Enhancement | Conformational Flexibility | Steric Hindrance Reduction |
|---|---|---|---|
| 3 (Triethylene glycol) | Moderate | High | High |
| 6 | High | Moderate | Moderate |
| 11 | Very High | Low | Low |
Data derived from molecular dynamics studies and bioconjugation applications.
Role of Methylamino Butanamide Moieties in Targeted Bioconjugation
The methylamino butanamide group in this compound introduces two key features: a secondary amine for further functionalization and a hydrophobic backbone for directed molecular interactions.
Amine Reactivity and Directionality
The methylamino group (−NHCH₃) provides a nucleophilic site for reactions with electrophilic partners such as NHS esters or aldehydes. This enables sequential bioconjugation strategies, where the azide handles bioorthogonal labeling, and the amine facilitates attachment to targeting moieties like antibodies or peptides. The butanamide scaffold (a four-carbon chain with a terminal amide) further stabilizes the molecule through intramolecular hydrogen bonding, as observed in structurally similar GABA uptake inhibitors.
Hydrophobic-Hydrophilic Balance
The butanamide moiety’s moderate hydrophobicity complements the hydrophilic PEG spacer, preventing excessive water solubility that might hinder membrane permeability. This balance is critical for intracellular delivery applications, where overly polar molecules struggle to traverse lipid bilayers.
Table 2: Functional Roles of Methylamino Butanamide in Bioconjugation
| Component | Function | Structural Basis |
|---|---|---|
| Methylamino group | Site for amine-reactive conjugation | Nucleophilic secondary amine |
| Butanamide backbone | Stabilizes conformation via H-bonding | Four-carbon chain with amide group |
| Hydrochloride salt | Enhances aqueous solubility | Ionic dissociation in water |
Properties
Molecular Formula |
C11H24ClN5O3 |
|---|---|
Molecular Weight |
309.79 g/mol |
IUPAC Name |
N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-(methylamino)butanamide;hydrochloride |
InChI |
InChI=1S/C11H23N5O3.ClH/c1-13-4-2-3-11(17)14-5-7-18-9-10-19-8-6-15-16-12;/h13H,2-10H2,1H3,(H,14,17);1H |
InChI Key |
XGYXGGQRUNFSQU-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC(=O)NCCOCCOCCN=[N+]=[N-].Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride typically involves multiple steps:
Reaction of Azidoethanol with Chloroethanol: Azidoethanol reacts with chloroethanol under basic conditions to form 2-[2-(2-azidoethoxy)ethoxy]ethanol.
Formation of the Amide: The intermediate product is then reacted with 4-(methylamino)butanoic acid in the presence of coupling agents like EDC and HOBt to form the amide linkage.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in azide-alkyne cycloaddition (click chemistry) to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.
Oxidation Reactions: The ethoxy groups can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Azide-Alkyne Cycloaddition: Copper(I) catalysts are commonly used under mild conditions.
Reduction: Triphenylphosphine in the presence of water or other reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Triazoles: Formed from azide-alkyne cycloaddition.
Amines: Formed from the reduction of the azido group.
Oxidized Ethoxy Derivatives: Formed from the oxidation of ethoxy groups.
Scientific Research Applications
N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride involves its ability to participate in click chemistry reactions, forming stable triazole linkages. This property is exploited in bioconjugation and drug delivery systems, where the compound targets specific biomolecules and facilitates their modification or delivery .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Backbone Analysis
The compound is compared to three categories of analogs: PEG-azide derivatives, amine-functionalized PEG compounds, and azide-containing esters.
Table 1: Structural and Functional Comparison
Azide vs. Amine Functionality
- Target Compound: The azide group enables selective click chemistry applications, such as labeling biomolecules without interfering with biological systems. Its methylamino group allows secondary interactions (e.g., pH-responsive drug release).
- RL-4390 : The primary amine (as hydrochloride) is ideal for NHS-ester or carbodiimide-mediated conjugations but lacks click reactivity .
Backbone and Solubility
- RL-4380/RL-4390 : Fmoc protection limits in vivo applications but is advantageous in stepwise solid-phase synthesis .
Ester vs. Amide Linkages
Research Findings
- Bioconjugation Efficiency : The target compound’s azide group shows 85% reaction yield in copper-catalyzed azide-alkyne cycloaddition (CuAAC), comparable to RL-4380 (88%) .
- Cytotoxicity: The methylamino group in the target compound reduces cytotoxicity (IC₅₀ > 200 µM in HeLa cells) compared to primary amines in RL-4390 (IC₅₀ = 150 µM) due to lower nucleophilicity .
Biological Activity
N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamide hydrochloride is a compound of interest in medicinal chemistry and biochemistry due to its unique structural features that facilitate various biological activities. This article explores the biological activity of this compound, including its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of an azido group, which is known for its utility in bioconjugation and drug delivery systems. Its molecular formula is with a molecular weight of approximately 320.83 g/mol. The azido group allows for click chemistry applications, enhancing the compound's versatility in biological settings.
Mechanisms of Biological Activity
- Cell Signaling Modulation :
- Bioconjugation :
- Drug Delivery Systems :
Case Study 1: Antitumor Activity
A study explored the antitumor potential of N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamide hydrochloride in vitro using various cancer cell lines. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting cytotoxic effects mediated through apoptosis pathways.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 20 | 30 |
Case Study 2: In Vivo Efficacy
In vivo studies conducted on murine models indicated that administration of the compound resulted in a notable decrease in tumor size compared to control groups. This effect was attributed to the compound's ability to induce apoptosis and inhibit angiogenesis.
Applications in Research
- Glycobiology : The compound is utilized to study carbohydrate-protein interactions, which are essential for understanding cellular recognition processes .
- Therapeutic Development : Its ability to act as a linker in bioconjugation makes it valuable for developing targeted therapies against various diseases, including cancer and autoimmune disorders .
Q & A
Q. What are the key steps in synthesizing N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamide hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves sequential functionalization:
- Amidation : Reacting 4-(methylamino)butanoic acid derivatives with an azide-containing ethoxyethylamine precursor under carbodiimide-mediated coupling (e.g., EDC/HCl) .
- Azide introduction : Ethoxyazide groups are introduced via nucleophilic substitution, requiring anhydrous conditions and controlled temperature (e.g., 0–5°C) to minimize side reactions .
- Hydrochloride salt formation : Final purification via recrystallization in HCl-saturated solvents ensures stability . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry to improve yields.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : Confirm structural integrity (e.g., H and C NMR for azide, amide, and ether linkages) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, especially for the azide moiety .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .
- Purity assessment : HPLC with UV detection (λ~255 nm) ensures ≥98% purity, as validated for similar amide derivatives .
Advanced Research Questions
Q. How does the azide group influence reactivity in click chemistry applications?
The terminal azide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or probe development. Key considerations include:
- Kinetics : Reaction efficiency depends on solvent polarity (e.g., DMSO > water) and copper ligand selection (e.g., TBTA for reduced cytotoxicity) .
- Stability : Azide decomposition under prolonged light exposure necessitates dark storage and inert atmospheres .
Q. What strategies ensure compound stability during long-term storage and biological assays?
- Storage : Lyophilized solid at -20°C in amber vials prevents hydrolytic degradation of the amide bond and azide group .
- In assays : Use buffered solutions (pH 6.5–7.5) to avoid protonation of the methylamino group, which alters solubility and bioactivity .
Q. How can researchers identify biological targets or pathways modulated by this compound?
- Target fishing : Combine affinity chromatography with MS-based proteomics to identify binding partners .
- Pathway analysis : Transcriptomic profiling (e.g., RNA-seq) of treated cell lines reveals downstream gene expression changes, though structural analogs suggest potential neuroactive or antimicrobial pathways .
Q. What methodologies are used to assess pharmacokinetics and metabolic fate?
- ADMET profiling : In vitro assays (e.g., microsomal stability, Caco-2 permeability) predict bioavailability. The ethoxyazide chain may enhance solubility but reduce membrane permeability .
- Metabolite identification : LC-MS/MS detects phase I/II metabolites, with potential hepatic glucuronidation of the methoxy group .
Methodological Challenges & Solutions
Q. How to resolve discrepancies in reported bioactivity data across studies?
- Standardization : Use validated reference standards (e.g., Cayman Chemical’s ≥98% purity) to minimize batch variability .
- Dose-response validation : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .
Q. What computational tools predict interaction modes between this compound and biological targets?
- Docking simulations : Molecular dynamics (e.g., AutoDock Vina) model binding to amine receptors, leveraging the methylamino group’s basicity .
- DFT calculations : Estimate electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior in biological environments .
Q. How to address low yields during scale-up synthesis?
- Process optimization : Use flow chemistry for exothermic amidation steps, improving heat dissipation and reproducibility .
- Purification : Gradient flash chromatography with silica gel or reverse-phase resins enhances separation of polar byproducts .
Cross-Disciplinary Applications
Q. Can this compound be integrated into materials science or nanotechnology?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
